An In-depth Technical Guide to the Synthesis of Salicylaldehyde Azine from Salicylaldehyde and Hydrazine Hydrate
An In-depth Technical Guide to the Synthesis of Salicylaldehyde Azine from Salicylaldehyde and Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of salicylaldehyde azine, a versatile chemical compound with significant applications in coordination chemistry, fluorescence analysis, and as a precursor for various organic molecules.[1][2] Salicylaldehyde azine, also known as salicylalazine or 2,2'-dihydroxybenzalazine, is notable for its stability and unique photophysical properties, such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT).[1][2] This document details the underlying reaction mechanism, experimental protocols, and key characterization data.
Reaction Mechanism and Principles
The synthesis of salicylaldehyde azine from salicylaldehyde and hydrazine is a classic condensation reaction. The overall process involves the nucleophilic addition of the amine groups of hydrazine to the carbonyl groups of two salicylaldehyde molecules, followed by the elimination of water molecules to form a Schiff base.[1][2]
The reaction proceeds in two main steps:
-
Hydrazone Formation: One molecule of hydrazine hydrate reacts with one molecule of salicylaldehyde. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form salicylaldehyde hydrazone, an intermediate.[1][3]
-
Azine Formation: The remaining -NH2 group of the salicylaldehyde hydrazone intermediate then reacts with a second molecule of salicylaldehyde through the same nucleophilic addition-elimination mechanism. This results in the final product, salicylaldehyde azine, which contains a C=N-N=C linkage.
The presence of hydroxyl groups (-OH) in the ortho position to the imine bonds allows for the formation of strong intramolecular hydrogen bonds, which contributes to the stability and planarity of the molecule.
Caption: Reaction pathway for the synthesis of salicylaldehyde azine.
Experimental Protocols
Several methods for the synthesis of salicylaldehyde azine have been reported. The choice of solvent and reaction conditions can influence the yield and purity of the product. Below are two detailed protocols.
Protocol 1: Synthesis in Methanol
This protocol is a straightforward method utilizing methanol as the solvent at room temperature.
Materials:
-
Salicylaldehyde (2.0 mmol, 0.244 g)
-
Hydrazine hydrate (80% solution, 1.0 mmol, 0.05 g)
-
Methanol (15 mL)
-
Tetrahydrofuran (for recrystallization)
Procedure:
-
Dissolve salicylaldehyde (0.244 g, 2.0 mmol) in 15 mL of methanol in a suitable flask with magnetic stirring.
-
Slowly add hydrazine hydrate (0.05 g, 1.0 mmol) to the salicylaldehyde solution while stirring continuously.
-
A yellow precipitate should form almost immediately.
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.[4]
-
Filter the resulting yellow, powder-like solid using a Buchner funnel.
-
Wash the collected product with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product in air or in a desiccator.
-
For further purification, single crystals can be obtained by slow evaporation from a tetrahydrofuran solution.
Protocol 2: Synthesis using Hydrazine Sulfate and Ammonia
This method uses hydrazine sulfate as the source of hydrazine.[4]
Materials:
-
Hydrazine sulfate (0.025 mol, 3.1 g)
-
Concentrated liquid ammonia (0.025 mol, 3.0 mL)
-
Salicylaldehyde (0.05 mol, 6.3 mL)
-
Acetone or rectified spirit (for recrystallization)
Procedure:
-
In a 250 mL beaker, place powdered hydrazine sulfate (3.1 g, 0.025 mol).
-
Add concentrated liquid ammonia (3.0 mL, 0.025 mol) to the beaker.
-
With constant stirring, add salicylaldehyde (6.3 mL, 0.05 mol) drop by drop to the mixture.
-
Continue stirring the reaction mixture for approximately one hour at room temperature.
-
A yellow solid will form. Collect the solid by filtration.
-
Wash the filtered solid thoroughly with water to remove impurities.
-
Dry the solid in air and crush it to obtain a fine powder.
-
Recrystallize the crude product from acetone or rectified spirit to yield the purified salicylaldehyde azine.[4]
Caption: General experimental workflow for salicylaldehyde azine synthesis.
Quantitative Data and Characterization
The successful synthesis of salicylaldehyde azine (C₁₄H₁₂N₂O₂) can be confirmed through various analytical techniques. The compound typically appears as a bright yellow solid.[5]
Table 1: Reactant Stoichiometry and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 2 |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1 |
| Product | |||
| Salicylaldehyde Azine | C₁₄H₁₂N₂O₂ | 240.26 | 1 |
Note: Yields for this reaction are typically high, often exceeding 80-90%, though specific values depend on the exact procedure and purification steps.
Table 2: Spectroscopic Data for Salicylaldehyde Azine
| Technique | Characteristic Peaks / Signals | Reference |
| IR (Infrared) Spectroscopy | C=N (imine) stretching vibrations around 1600-1609 cm⁻¹. | [6][7] |
| ¹H NMR (Proton NMR) | Azomethine proton (CH=N) signal around 8.5-8.6 ppm. Phenolic OH proton signal as a broad singlet around 11.6-12.0 ppm. Aromatic protons in their respective regions. | [7] |
| ¹³C NMR (Carbon NMR) | Azomethine carbon (C=N) signal around 147-149 ppm. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of 240.26 g/mol . | [8][9] |
| UV-Visible Spectroscopy | Absorption peaks characteristic of the conjugated system. | [6][9] |
Safety and Handling
-
Salicylaldehyde: Can cause skin and eye irritation. It should be handled in a well-ventilated area or a fume hood.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Methanol and tetrahydrofuran are flammable and toxic. Avoid inhalation and contact with skin.
Conclusion
The synthesis of salicylaldehyde azine via the condensation of salicylaldehyde and hydrazine hydrate is a robust and efficient procedure. The reaction is characterized by its simplicity, high yields, and the formation of a stable, crystalline product. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and materials science, enabling the reliable preparation of this important compound for further investigation and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylaldehyde, azine [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Salicylaldehyde, azine [webbook.nist.gov]
- 9. Salicylaldehyde, azine [webbook.nist.gov]
